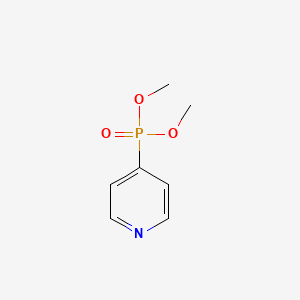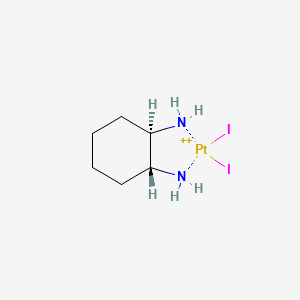
3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester is a chemical compound with significant importance in organic synthesis and medicinal chemistry This compound is known for its unique structure, which includes an amino group, a methoxyimino group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method offers convenience, mild reaction conditions, and good to excellent yields . Another approach involves the use of protic acids such as gaseous hydrochloric acid, sulfuric acid, or p-toluene-sulfonic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions may vary depending on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and methoxyimino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Methyl Ester
- 3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Butyl Ester
- 3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Isopropyl Ester
Uniqueness
3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to its similar compounds, the ethyl ester group provides a balance between reactivity and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C6H10N2O4 |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
ethyl (2Z)-3-amino-2-methoxyimino-3-oxopropanoate |
InChI |
InChI=1S/C6H10N2O4/c1-3-12-6(10)4(5(7)9)8-11-2/h3H2,1-2H3,(H2,7,9)/b8-4- |
InChI Key |
DULKPTGAQWULDD-YWEYNIOJSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\OC)/C(=O)N |
Canonical SMILES |
CCOC(=O)C(=NOC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)


![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
